molecular formula C17H22N4O3S2 B2442217 2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide CAS No. 1351596-57-0

2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide

Cat. No.: B2442217
CAS No.: 1351596-57-0
M. Wt: 394.51
InChI Key: JGEGXUWAMQSTFP-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a furan ring, a thiadiazole ring, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate electrophile.

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving suitable starting materials.

    Final Coupling: The final step involves coupling the furan ring with the thiadiazole ring and the piperidine moiety under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reactors, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-N-(5-(2-oxoethylthio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide
  • 2,5-dimethyl-N-(5-(4-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide

Uniqueness

2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2,5-dimethyl-N-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-10-4-6-21(7-5-10)14(22)9-25-17-20-19-16(26-17)18-15(23)13-8-11(2)24-12(13)3/h8,10H,4-7,9H2,1-3H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEGXUWAMQSTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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